![molecular formula C14H15Cl2NO2 B4994837 4-[4-(2,5-dichlorophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4994837.png)
4-[4-(2,5-dichlorophenoxy)-2-butyn-1-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,5-dichlorophenoxy)-2-butyn-1-yl]morpholine, commonly known as DCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DCM is a synthetic compound that belongs to the family of alkynes and is widely used in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of DCM is not fully understood. However, it is believed that DCM exerts its antitumor and anti-inflammatory effects by inhibiting specific enzymes and signaling pathways involved in these processes. DCM has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DCM has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of specific genes involved in tumor growth. DCM has also been found to reduce the production of inflammatory mediators and cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCM has several advantages as a research tool. It is readily available, relatively inexpensive, and exhibits potent biological activity. However, DCM also has some limitations. It is a synthetic compound and may not accurately reflect the activity of natural compounds. Additionally, DCM may exhibit off-target effects, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for research on DCM. One potential area of research is the development of DCM analogs with improved potency and selectivity. Another area of research is the identification of the specific enzymes and signaling pathways targeted by DCM. Additionally, further research is needed to elucidate the mechanism of action of DCM and its potential applications in the treatment of cancer and inflammatory conditions.
In conclusion, DCM is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DCM has been found to exhibit potent antitumor and anti-inflammatory activity and has been extensively studied in the field of medicinal chemistry. Further research is needed to fully understand the mechanism of action of DCM and its potential applications in the treatment of cancer and inflammatory conditions.
Métodos De Síntesis
The synthesis of DCM involves the reaction between 2,5-dichlorophenol and 2-butyn-1-ol in the presence of a base. The product obtained is then treated with morpholine to obtain DCM. This synthesis method is relatively simple and efficient, making DCM readily available for research purposes.
Aplicaciones Científicas De Investigación
DCM has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity and has been tested against a variety of cancer cell lines. DCM has also been found to possess anti-inflammatory properties and has been tested against various inflammatory conditions.
Propiedades
IUPAC Name |
4-[4-(2,5-dichlorophenoxy)but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2/c15-12-3-4-13(16)14(11-12)19-8-2-1-5-17-6-9-18-10-7-17/h3-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVOCFHPRMGVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

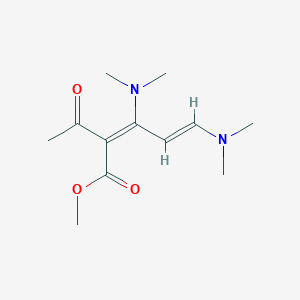

![methyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4994768.png)

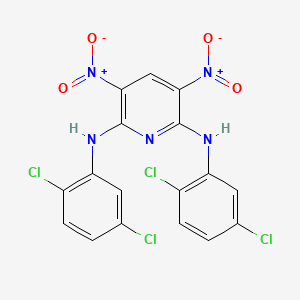
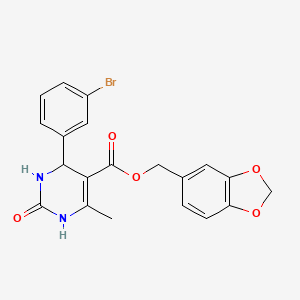
![1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994804.png)
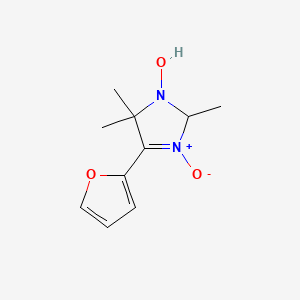
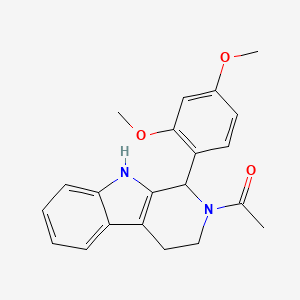
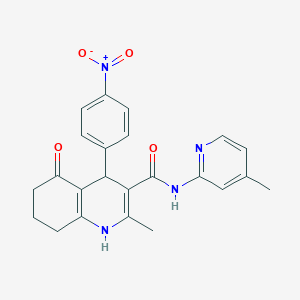
![methyl 3-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4994846.png)

![2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one](/img/structure/B4994851.png)
![N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B4994857.png)